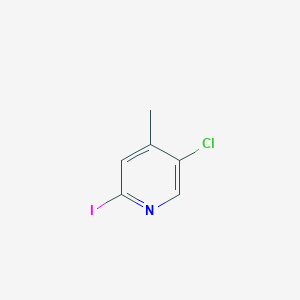

5-Chloro-2-iodo-4-methylpyridine

Description

5-Chloro-2-iodo-4-methylpyridine (C₆H₄ClIN, molecular weight: 253.46 g/mol) is a halogenated pyridine derivative with substituents at positions 2 (iodo), 4 (methyl), and 5 (chloro). The iodo group at position 2, ortho to the pyridine nitrogen, enhances reactivity in metal-catalyzed transformations, while the methyl group at position 4 introduces steric and electronic effects that influence regioselectivity .

Properties

Molecular Formula |

C6H5ClIN |

|---|---|

Molecular Weight |

253.47 g/mol |

IUPAC Name |

5-chloro-2-iodo-4-methylpyridine |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 |

InChI Key |

JHMADXGGKXMFKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2-iodo-4-methylpyridine typically involves multiple steps starting from 2-chloro-5-methylpyridine. The synthetic route includes nitration, reduction, diazotization, and iodination reactions . The process can be summarized as follows:

Nitration: 2-Chloro-5-methylpyridine is subjected to nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Diazotization: The amino group is converted to a diazonium salt.

Iodination: The diazonium salt undergoes iodination to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-4-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form biaryl compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl derivatives, which are valuable intermediates in pharmaceutical and material science research .

Scientific Research Applications

5-Chloro-2-iodo-4-methylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-4-methylpyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity . This inhibition can modulate various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and inferred properties of 5-chloro-2-iodo-4-methylpyridine with related pyridine derivatives:

Key Findings

Positional Isomerism :

- The target compound and its positional isomer (2-chloro-5-iodo-4-methylpyridine) exhibit distinct reactivity due to halogen placement. Iodo at position 2 (ortho to N) in the target enhances cross-coupling efficiency compared to iodo at position 5 (meta to N) in the isomer .

Halogen Effects :

- Replacement of iodine with fluorine (5-chloro-2-fluoro-4-iodopyridine) reduces leaving group capacity, limiting utility in metal-catalyzed reactions .

Electronic and Steric Modifiers :

- The trifluoromethyl group in 4-chloro-5-iodo-2-(trifluoromethyl)pyridine withdraws electron density, making the pyridine ring more electrophilic at iodine (position 5) .

- Trimethylsilyl (TMS) in 2-chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine introduces steric hindrance, reducing accessibility for nucleophilic attack .

Methyl vs. Bulkier Groups :

- The methyl group at position 4 in the target compound offers moderate steric effects, whereas bulkier substituents (e.g., TMS or CF₃) significantly alter solubility and reaction pathways .

Research Implications

- Synthetic Applications : The ortho-iodo group in this compound positions it as a superior substrate for Suzuki coupling compared to analogs with halogens at less reactive positions .

- Drug Design : Methyl and chloro substituents provide a balance of lipophilicity and electronic modulation, making the compound a candidate for pharmacophore development .

- Material Science : Heavy halogens like iodine may enhance optical properties in coordination polymers or organic semiconductors .

Biological Activity

5-Chloro-2-iodo-4-methylpyridine is a heterocyclic organic compound notable for its unique arrangement of halogen atoms, which significantly influences its chemical reactivity and biological activity. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C_6H_5ClI_N

- Molecular Weight : Approximately 253.47 g/mol

- CAS Number : 59782-89-7

The compound features a pyridine ring substituted with chlorine and iodine atoms, as well as a methyl group. This configuration plays a crucial role in its biological interactions.

Biological Activity

This compound has been studied for its interactions with various enzymes and receptors, particularly in the context of pharmacokinetics and drug metabolism. Notable findings include:

-

Cytochrome P450 Inhibition :

- The compound has been identified as a cytochrome P450 inhibitor , which can affect the metabolism of co-administered drugs. This interaction is critical for understanding drug-drug interactions and optimizing therapeutic regimens.

-

Antimicrobial Activity :

- Research indicates that derivatives of halogenated pyridines, including this compound, exhibit antimicrobial properties against various bacterial strains. Studies have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

-

Cytotoxicity Studies :

- In vitro studies have demonstrated that certain concentrations of this compound can induce cytotoxic effects in cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds with similar structural features have shown significant cytotoxicity against human lung carcinoma (A549) and liver carcinoma (HepG2) cells .

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies, highlighting methods that yield high purity and yield rates. The compound serves as an intermediate in the synthesis of more complex molecules with enhanced biological activities.

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Silver Sulfate Reaction | Utilizes silver sulfate in ethanol to achieve halogenation of pyridine precursors |

| Palladium-Free Protocol | An optimized method that avoids palladium catalysts while maintaining high yields |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.